molecular formula C5H12Cl2N2O4 B613301 (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride CAS No. 159206-44-7

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

Cat. No. B613301
M. Wt: 235.07
InChI Key: KDLOTWYWLLNSCT-BQIXHFABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s properties and uses can vary greatly depending on its specific structure and the presence of any functional groups12.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel glutamine derivative, (2S,4S)-2,5-diamino-4-(4-(2-fluoroethoxy)benzyl)-5-oxopentanoic acid, was prepared through efficient organic and radiosyntheses3. Another synthetic strategy involved (2S,4S)-4-hydroxyglutamic acid lactone as the key intermediate4. However, the specific synthesis process for “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is not readily available.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as NMR, HPLC, LC-MS, UPLC, etc. However, the specific molecular structure analysis for “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is not readily available5.



Chemical Reactions Analysis

The chemical reactions involving “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” are not explicitly mentioned in the available resources. However, similar compounds have been involved in various chemical reactions. For example, a novel glutamine derivative was prepared through efficient organic and radiosyntheses3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and more. For “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride”, the available resources provide limited information58.


Scientific Research Applications

Toxicological Studies and Environmental Impact

  • Global Research Trends : A scientometric review focused on the toxicity and mutagenicity of 2,4-D, highlighting the significant contributions from the USA, Canada, and China. The research trends indicate a focus on occupational risk, neurotoxicity, resistance, and effects on non-target species, with future studies likely to delve into molecular biology and pesticide degradation (Zuanazzi et al., 2020).

  • Phytoremediation Enhancement : Research on bacterial endophytes enhancing phytoremediation capabilities for 2,4-D in soil and groundwater highlights the potential for using genetically modified organisms to degrade toxic herbicides, thus reducing environmental contamination (Germaine et al., 2006).

  • Mechanisms of Herbicide Action : An in-depth analysis of 2,4-D's mode of action as a herbicide shows how it mimics natural auxin at the molecular level, leading to abnormal growth and plant death. This research aids in understanding how selective herbicides target specific plants without affecting others (Song, 2014).

  • Environmental Persistence and Impact : A comprehensive review discusses the fate, behavior, and eco-toxicological effects of 2,4-D, underscoring the herbicide's widespread detection in soil, air, and water. This study calls for urgent research on low-level, continuous exposure impacts to inform future regulation and policies (Islam et al., 2017).

Remediation and Degradation Methods

  • Catalytic Degradation : Research on the catalytic degradation of 2,4-D using nano-Fe2O3 activated peroxymonosulfate reveals the efficiency of this method in removing the herbicide from water sources, highlighting the potential for advanced oxidation processes in treating contaminated environments (Jaafarzadeh et al., 2017).

  • Photocatalytic Activity : A study on Fe3O4@WO3/SBA-15 nanomaterials showcases their effectiveness in degrading 2,4-D under UV irradiation, offering a promising approach for the photocatalytic treatment of herbicide-contaminated water (Lima et al., 2020).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions when handling or using it. The specific safety and hazard information for “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” is not readily available9.


Future Directions

The future directions for a compound refer to potential areas of research or application. The specific future directions for “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride” are not readily available1210.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride”. Further research may be needed to obtain a more comprehensive understanding of this compound.


properties

IUPAC Name

(2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLOTWYWLLNSCT-BQIXHFABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718698
Record name (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

CAS RN

159206-44-7
Record name (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.